4,6-dichloro-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
4,6-Dichloro-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine is a heterocyclic compound that features a benzoxazole core with multiple chlorine substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine typically involves the reaction of 2,3-dichloroaniline with 4,6-dichloro-2-hydroxybenzaldehyde under acidic conditions to form the benzoxazole ring. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzoxazole ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazole derivative.
Scientific Research Applications
4,6-Dichloro-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 4,6-dichloro-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-(2,3-dichlorophenyl)pyrimidine
- 4,6-Dichloro-2-(2,3-dichlorophenyl)quinazoline
Uniqueness
4,6-Dichloro-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine is unique due to its benzoxazole core, which imparts distinct electronic and steric properties compared to pyrimidine and quinazoline analogs. This uniqueness can lead to different biological activities and applications.
Properties
Molecular Formula |
C13H6Cl4N2O |
---|---|
Molecular Weight |
348.0 g/mol |
IUPAC Name |
4,6-dichloro-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C13H6Cl4N2O/c14-6-3-1-2-5(9(6)16)13-19-12-8(20-13)4-7(15)11(18)10(12)17/h1-4H,18H2 |
InChI Key |
UDNIUCGYOQEYGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl |
Origin of Product |
United States |
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